2-Ethyl-[1,2,4]triazolo[1,5-a]pyridin-8-amine
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Overview
Description
2-Ethyl-[1,2,4]triazolo[1,5-a]pyridin-8-amine is a nitrogen-containing heterocyclic compound. Heterocyclic compounds, especially those containing nitrogen, are of significant interest in medicinal and pharmaceutical chemistry due to their diverse biological activities . This compound is part of the 1,2,4-triazolo[1,5-a]pyridine family, which is known for its broad range of applications in medicinal chemistry, including acting as inhibitors for various enzymes and receptors .
Mechanism of Action
Target of Action
Compounds with a similar structure, such as 1,2,4-triazolo[1,5-a]pyridine derivatives, have been found to act on various targets including rorγt, phd-1, jak1, and jak2 .
Mode of Action
Based on the known actions of similar compounds, it may interact with its targets, leading to changes in their function .
Biochemical Pathways
Similar compounds have been found to affect various pathways, including those involved in inflammation, cell proliferation, and signal transduction .
Result of Action
Similar compounds have been found to have various biological activities, including anti-inflammatory, antitumor, and antidiabetic effects .
Biochemical Analysis
Biochemical Properties
It is known that [1,2,4]triazolo[1,5-a]pyridines, the class of compounds to which it belongs, interact with various enzymes, proteins, and other biomolecules
Cellular Effects
Compounds in the [1,2,4]triazolo[1,5-a]pyridine class have been found to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is known that [1,2,4]triazolo[1,5-a]pyridines can exert their effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Preparation Methods
The synthesis of 2-Ethyl-[1,2,4]triazolo[1,5-a]pyridin-8-amine can be achieved through several methods:
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Microwave-Mediated Synthesis: : This method involves the use of enaminonitriles and benzohydrazides under microwave conditions. The reaction proceeds via a transamidation mechanism followed by nucleophilic addition with nitrile and subsequent condensation . This method is eco-friendly, catalyst-free, and additive-free, resulting in good-to-excellent yields .
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Oxidative Cyclization: : Another common approach is the oxidative cyclization of N-(2-pyridyl)amidines using oxidizers such as sodium hypochlorite, lead tetraacetate, or manganese dioxide . This method is efficient and widely used in the synthesis of 1,2,4-triazolo[1,5-a]pyridines.
Chemical Reactions Analysis
2-Ethyl-[1,2,4]triazolo[1,5-a]pyridin-8-amine undergoes various chemical reactions, including:
Scientific Research Applications
2-Ethyl-[1,2,4]triazolo[1,5-a]pyridin-8-amine has numerous applications in scientific research:
Medicinal Chemistry: It acts as an inhibitor for various enzymes and receptors, including RORγt inverse agonists, PHD-1, JAK1, and JAK2 inhibitors.
Material Sciences: The compound is used in the development of efficient light-emitting materials for phosphorescent OLED devices.
Biological Research: It exhibits antiproliferative activities against cancer cells, making it a potential candidate for anticancer drug development.
Comparison with Similar Compounds
2-Ethyl-[1,2,4]triazolo[1,5-a]pyridin-8-amine can be compared with other similar compounds such as:
1,2,4-Triazolo[1,5-a]pyrimidines: These compounds also exhibit significant biological activities, including antibacterial, antifungal, antiviral, and anticancer properties.
1,2,4-Triazolo[1,5-a]pyrimidinones: These analogs are known for their cardiovascular vasodilator and anti-inflammatory activities.
The uniqueness of this compound lies in its specific inhibitory activities against RORγt, PHD-1, JAK1, and JAK2, which are not commonly observed in other similar compounds .
Properties
IUPAC Name |
2-ethyl-[1,2,4]triazolo[1,5-a]pyridin-8-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N4/c1-2-7-10-8-6(9)4-3-5-12(8)11-7/h3-5H,2,9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VQWYALOTSKCBBD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NN2C=CC=C(C2=N1)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
162.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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